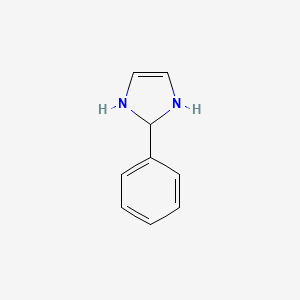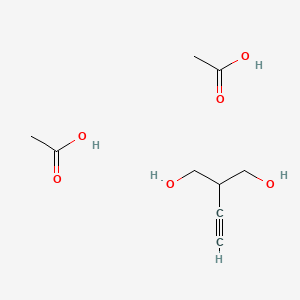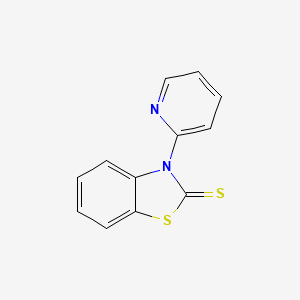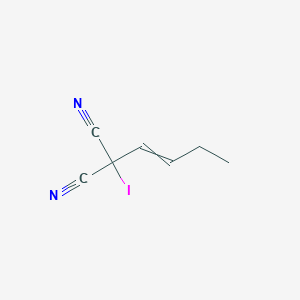
(But-1-en-1-yl)(iodo)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-1-en-1-yl)(iodo)propanedinitrile is a chemical compound that features a butenyl group, an iodine atom, and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-1-yl)(iodo)propanedinitrile can be achieved through several methods. One common approach involves the reaction of but-1-ene with iodine and propanedinitrile under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(But-1-en-1-yl)(iodo)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The double bond in the butenyl group can undergo addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds where the iodine atom is replaced by another functional group.
Applications De Recherche Scientifique
(But-1-en-1-yl)(iodo)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (But-1-en-1-yl)(iodo)propanedinitrile exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedinitrile: A simpler compound with similar nitrile groups but lacking the butenyl and iodine components.
Iodopropynyl butylcarbamate: Another iodine-containing compound with different functional groups and applications.
Uniqueness
(But-1-en-1-yl)(iodo)propanedinitrile is unique due to its combination of a butenyl group, an iodine atom, and a propanedinitrile moiety
Propriétés
Numéro CAS |
130575-22-3 |
|---|---|
Formule moléculaire |
C7H7IN2 |
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
2-but-1-enyl-2-iodopropanedinitrile |
InChI |
InChI=1S/C7H7IN2/c1-2-3-4-7(8,5-9)6-10/h3-4H,2H2,1H3 |
Clé InChI |
WQKCHUPUEQNXDQ-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC(C#N)(C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



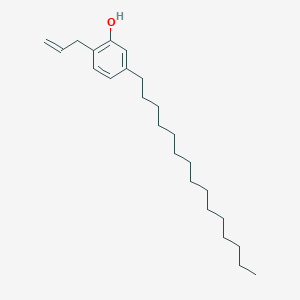
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
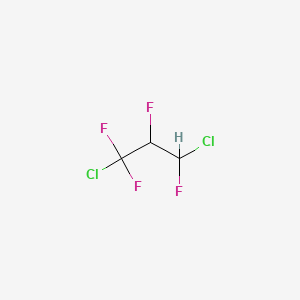
![Benzene, [[1-(azidomethyl)cyclopentyl]seleno]-](/img/structure/B14264367.png)

![1-Chloro-4-[1-chloro-3-(4-nitrophenyl)prop-1-en-1-yl]benzene](/img/structure/B14264372.png)
![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)
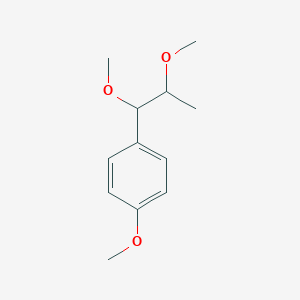
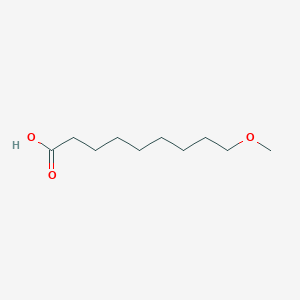
![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
